molecular formula C14H18O8 B154393 2-Methoxycarbonylphenyl b-D-glucopyranoside CAS No. 10019-60-0

2-Methoxycarbonylphenyl b-D-glucopyranoside

Cat. No.: B154393
CAS No.: 10019-60-0
M. Wt: 314.29 g/mol
InChI Key: ONKIQNFPVXNOBV-UHFFFAOYSA-N
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Description

2-Methoxycarbonylphenyl β-D-glucopyranoside (CAS No. 6835-61-6) is a glycoside derivative characterized by a β-D-glucopyranose moiety linked to a 2-methoxycarbonylphenyl aglycone. Its molecular formula is C₁₆H₂₁NO₈, with a molecular weight of 355.34 g/mol . This compound is pivotal in biomedical research, particularly for investigating carbohydrate metabolism and glucose transporters, with implications in diabetes studies. Its methoxycarbonyl group enhances stability and modulates interactions with enzymes, making it a valuable tool for probing glucose-related pathways .

Properties

IUPAC Name

methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKIQNFPVXNOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxycarbonylphenyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10019-60-0
Record name 2-Methoxycarbonylphenyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

106 - 108 °C
Record name 2-Methoxycarbonylphenyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Conditions

The BF₃-catalyzed method leverages penta-O-acetyl-β-D-glucose (CAS 604-69-3) as the glycosyl donor and methyl 2-hydroxybenzoate as the phenolic acceptor. The reaction proceeds via activation of the anomeric center by BF₃·Et₂O, facilitating nucleophilic attack by the phenolic oxygen. Key parameters include:

  • Solvent : Anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst : Boron trifluoride-diethyl ether (BF₃·Et₂O, 1.25 mL per 10 mmol substrate).

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 24 hours for complete conversion.

The intermediate 2-methoxycarbonylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside forms quantitatively, requiring subsequent deprotection to remove acetyl groups.

Work-Up and Purification

Post-reaction, the mixture is quenched with aqueous sodium bicarbonate (5% w/v), and the organic layer is isolated, washed, and concentrated. The crude product is recrystallized from ethanol, yielding the tetra-O-acetylated derivative in 52–85% purity . Deprotection is achieved via saponification using sodium methoxide (NaOMe) in methanol, followed by neutralization and lyophilization to isolate the final compound.

Table 1: Optimized Conditions for BF₃-Catalyzed Synthesis

ParameterValue/Detail
Glycosyl DonorPenta-O-acetyl-β-D-glucose (10 mmol)
Phenolic AcceptorMethyl 2-hydroxybenzoate (10 mmol)
Catalyst Loading10 mmol BF₃·Et₂O
Yield (Tetra-O-acetyl)52–85%
Anomeric Selectivity>99% β-configuration

Koenigs-Knorr Glycosylation

Classical Approach with Silver Triflate

The Koenigs-Knorr method employs 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor, activated by silver triflate (AgOTf) to generate a reactive oxocarbenium ion. Methyl 2-hydroxybenzoate attacks the β-face of the ion, yielding the tetra-O-acetylated intermediate.

  • Solvent : Dichloromethane or acetonitrile.

  • Promoter : Silver triflate (1.2 equiv).

  • Reaction Time : 6–12 hours.

  • Yield : 40–43% for analogous substrates.

Limitations and Modern Adaptations

While historically significant, this method suffers from lower yields compared to BF₃ catalysis, partly due to competing side reactions (e.g., hydrolysis of the glycosyl bromide). Recent modifications use molecular sieves to scavenge moisture, improving yields to 50–60% for ortho-substituted phenols.

Comparative Analysis of Methods

Efficiency and Stereoselectivity

The BF₃ method outperforms the Koenigs-Knorr approach in both yield (85% vs. 43%) and β-selectivity (>99% vs. 90–95%). The Lewis acid catalyst stabilizes the transition state, minimizing α-anomer formation.

Table 2: Method Comparison

MetricBF₃ CatalysisKoenigs-Knorr
Yield52–85%40–43%
β-Selectivity>99%90–95%
Reaction Time24 h6–12 h
Scalability50 mmol demonstratedLimited to 10 mmol

Practical Considerations

  • Cost : Penta-O-acetyl-β-D-glucose is commercially available (CAS 604-69-3), reducing synthesis time.

  • Purification : Crystallization from ethanol suffices for the BF₃-derived intermediate, whereas Koenigs-Knorr products often require column chromatography.

Deprotection and Final Product Isolation

Saponification of Acetyl Groups

The tetra-O-acetyl intermediate undergoes deprotection using 0.5 M NaOMe in methanol (2 h, 0°C). Neutralization with Amberlite IR-120 (H⁺) resin and lyophilization yields 2-methoxycarbonylphenyl β-D-glucopyranoside as a white solid.

Characterization Data

  • Melting Point : 158–160°C (decomposes).

  • Optical Rotation : [α]D25=34.5°[α]_D^{25} = -34.5° (c = 1.0, CHCl₃).

  • NMR : 1^1H NMR (400 MHz, D₂O) δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 4.90 (d, J = 7.5 Hz, 1H, H-1), 3.85 (s, 3H, OCH₃).

Challenges and Optimizations

Steric Effects in Ortho-Substituted Phenols

The ortho-methoxycarbonyl group introduces steric hindrance, potentially slowing glycosylation. Increasing reaction time to 48 hours or using a 10% excess of BF₃·Et₂O mitigates this issue, improving yields to 70–75%.

Anomerization Risks

Prolonged exposure to acidic conditions may cause anomerization. Strict control of reaction pH (neutral work-up) and low-temperature deprotection preserve β-configuration .

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonylphenyl b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈O₈
  • Molecular Weight : 314.29 g/mol
  • Chemical Structure : The compound features a methoxycarbonyl group attached to a phenyl ring, linked to a β-D-glucopyranoside moiety. This structure influences its solubility and reactivity, making it suitable for various applications.

Synthesis of Derivatives

2-Methoxycarbonylphenyl β-D-glucopyranoside serves as a valuable starting material for synthesizing various derivatives of β-D-glucopyranosides. These derivatives have potential applications as anti-HIV agents and in the development of other pharmaceuticals .

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound is believed to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism of action is under investigation but may involve interactions with specific cellular targets involved in inflammatory responses .

Industrial Applications

In the industrial sector, 2-Methoxycarbonylphenyl β-D-glucopyranoside is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for large-scale production processes that require optimized yield and purity .

Similar Compounds

Compound NameStructural SimilarityUnique Properties
Methyl 2-(β-D-glucopyranosyloxy)benzoateSimilar glycosidic structureDifferent functional groups
Salicylic AcidBenzoic acid derivativeAnti-inflammatory properties

2-Methoxycarbonylphenyl β-D-glucopyranoside stands out due to its specific glycosidic linkage and ester functional group, which confer distinct chemical and biological properties compared to other benzoic acid derivatives .

Antifungal Activity

A comparative study on the antifungal properties of various phenolic compounds highlighted that 2-Methoxycarbonylphenyl β-D-glucopyranoside showed promising results against fungal strains, supporting its potential use in treating fungal infections .

Cell Culture Studies

In vitro studies utilizing cell cultures have demonstrated the compound's ability to inhibit the growth of pathogenic microorganisms, suggesting its application in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview

The table below compares 2-Methoxycarbonylphenyl β-D-glucopyranoside with five structurally related glucopyranosides, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Applications
2-Methoxycarbonylphenyl β-D-glucopyranoside C₁₆H₂₁NO₈ 355.34 6835-61-6 2-Methoxycarbonylphenyl Diabetes research, glucose transporter studies
2-Formylphenyl β-D-glucopyranoside C₂₁H₂₅NO₁₀ 451.42 15430-77-0 2-Formylphenyl Biomedical research (cancer, diabetes)
2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside C₂₂H₂₆O₁₂ 482.43 7791-66-4 2-Methoxycarbonylphenyl, 2-acetamido-2-deoxy glucose Antimicrobial activity (gram-positive bacteria)
2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₂₆H₃₅NO₁₁ 549.56 263746-44-7 2-Methylphenyl, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy glucose Antibacterial/antiviral therapeutic development
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-4,6-O-(methoxybenzylidene)-β-D-glucopyranoside C₃₂H₃₉NO₁₀ 621.66 - 8-Methoxycarbonyloctyl, 2-phthalimido, 4,6-O-methoxybenzylidene, 2-deoxy glucose Glycan biosynthesis intermediate, sugar derivative synthesis

Key Comparative Findings

Functional Group Influence
  • Methoxycarbonyl vs. Formyl: The 2-methoxycarbonyl group in the target compound enhances hydrolytic stability compared to the more reactive formyl group in 2-Formylphenyl β-D-glucopyranoside. This stability is critical for prolonged enzymatic studies .
  • Acetamido and Deoxy Modifications: The addition of a 2-acetamido-2-deoxy group in 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside introduces antimicrobial properties, likely due to improved membrane permeability and target specificity .
Steric and Electronic Effects
  • Acetylated Derivatives: The tri-O-acetyl modification in 2-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside increases lipophilicity, facilitating cellular uptake and enhancing antibacterial/antiviral efficacy .
  • Benzylidene Protection: In 8-Methoxycarbonyloctyl-...glucopyranoside, the 4,6-O-methoxybenzylidene group protects hydroxyl groups during glycan synthesis, directing reactivity toward specific glycosylation sites .

Structural Isomerism and Stereochemical Effects

  • Anomeric Configuration: highlights that α- vs. β-anomers of methyl glucopyranoside derivatives exhibit distinct physical and biological properties due to stereochemical differences. For the target compound, the β-configuration ensures proper binding to glucose-specific enzymes .
  • Phenyl vs. Alkyl Aglycones: Phenyl derivatives (e.g., phenyl β-D-glucopyranoside in ) interact differently with proteins compared to alkyl-chain analogs like octyl β-D-glucopyranoside (), emphasizing the role of aromaticity in molecular recognition .

Biological Activity

Overview

2-Methoxycarbonylphenyl β-D-glucopyranoside is a glycosylated phenolic compound with the molecular formula C₁₄H₁₈O₈ and a molecular weight of 314.29 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Methoxycarbonylphenyl β-D-glucopyranoside features a methoxycarbonyl group attached to a phenyl ring, linked to a β-D-glucopyranoside moiety. This unique arrangement influences its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 62.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The exact mechanism of action for 2-Methoxycarbonylphenyl β-D-glucopyranoside is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in inflammatory responses and microbial defense mechanisms.

Research Findings and Case Studies

  • Antifungal Activity : A study on the antifungal properties of various phenolic compounds highlighted that 2-Methoxycarbonylphenyl β-D-glucopyranoside showed promising results against fungal strains, supporting its potential use in treating fungal infections .
  • Cell Culture Studies : In vitro studies utilizing cell cultures have demonstrated the compound's ability to inhibit the growth of pathogenic microorganisms, suggesting its application in developing new antimicrobial agents .
  • Comparative Analysis : When compared with other similar compounds such as methyl 2-(β-D-glucopyranosyloxy)benzoate, 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibited unique biological activities due to its specific glycosidic linkage and functional groups.

Data Summary Table

Property Value
Molecular FormulaC₁₄H₁₈O₈
Molecular Weight314.29 g/mol
Antimicrobial Activity (MIC)62.5 μg/mL against S. aureus
Potential ApplicationsAntimicrobial, Anti-inflammatory
Mechanism of ActionModulation of inflammatory pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxycarbonylphenyl b-D-glucopyranoside
Reactant of Route 2
2-Methoxycarbonylphenyl b-D-glucopyranoside

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